N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a cyclopropyl group, a benzoxazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine in a substitution reaction.
Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to dihydrobenzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the cyclopropyl and thiophene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Research: It may be used as a probe or tool compound to study various biological processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring could be involved in binding interactions, while the cyclopropyl and thiophene groups might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene moiety in N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide may impart unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-cyclopropyl-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(12-20-15-5-1-2-6-16(15)23-18(20)22)19(13-7-8-13)10-9-14-4-3-11-24-14/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDSLJRPTWGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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